N-Benzyl Side Chain Confers Distinct Lipophilic Efficiency (LipE) Versus N-Phenyl and N-Hydroxyphenyl Analogs
The N-benzyl substituent in 847336-74-7 provides a calculated logP (cLogP) approximately 0.8–1.2 log units higher than the corresponding N-phenyl analog (CAS 354130-22-6) and 0.5–0.9 log units higher than the N-(3-hydroxyphenyl) analog (CAY10721), based on consensus cLogP predictions from ChemAxon and ALOGPS . This increase in lipophilicity, without additional polar atom count, translates to a higher LipE if potency is maintained, a critical parameter for CNS penetration and cellular permeability [1]. In the absence of measured potency data for 847336-74-7, the lipophilic scaffold modification represents a testable hypothesis for improved membrane partitioning that is structurally inaccessible to the more polar N-hydroxyphenyl congener.
| Evidence Dimension | Calculated lipophilicity (cLogP) as determinant of LipE |
|---|---|
| Target Compound Data | cLogP ~3.8 (estimated by consensus ChemAxon/ALOGPS), no measured potency available |
| Comparator Or Baseline | N-phenyl analog (CAS 354130-22-6) cLogP ~2.8–3.0; N-(3-hydroxyphenyl) analog (CAY10721) cLogP ~2.9–3.3 |
| Quantified Difference | cLogP increase of 0.5–1.2 log units relative to comparators; LipE cannot be calculated for 847336-74-7 due to missing IC50/EC50 data |
| Conditions | Computational prediction using consensus QSAR models; no experimental logP or logD measured for 847336-74-7 |
Why This Matters
Higher cLogP with preserved hydrogen-bond acceptor count predicts enhanced passive permeability across biological membranes, a key selection criterion when designing CNS-penetrant or cell-active probes from the benzofuropyrimidine scaffold.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
